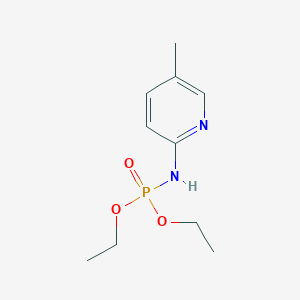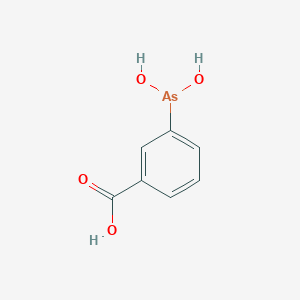
3-(Dihydroxyarsanyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dihydroxyarsanyl)benzoic acid is an organoarsenic compound that features a benzoic acid core substituted with a dihydroxyarsanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dihydroxyarsanyl)benzoic acid typically involves the introduction of the dihydroxyarsanyl group onto a benzoic acid derivative. One common method is the reaction of benzoic acid with arsenic trioxide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dihydroxyarsanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing acids.
Reduction: Reduction reactions can convert the dihydroxyarsanyl group to other arsenic-containing functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-(Dihydroxyarsanyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Dihydroxyarsanyl)benzoic acid involves its interaction with molecular targets in biological systems. The dihydroxyarsanyl group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications in targeting cancer cells and microbial pathogens.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dihydroxybenzoic acid: Similar in structure but lacks the arsenic-containing group.
Arsenic trioxide: Contains arsenic but lacks the benzoic acid core.
Salicylic acid: Contains a hydroxyl group on the benzene ring but no arsenic.
Uniqueness
3-(Dihydroxyarsanyl)benzoic acid is unique due to the presence of both the benzoic acid core and the dihydroxyarsanyl group
Eigenschaften
CAS-Nummer |
5410-90-2 |
|---|---|
Molekularformel |
C7H7AsO4 |
Molekulargewicht |
230.05 g/mol |
IUPAC-Name |
3-dihydroxyarsanylbenzoic acid |
InChI |
InChI=1S/C7H7AsO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H,9,10) |
InChI-Schlüssel |
XPNGKUQZEMYAMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[As](O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


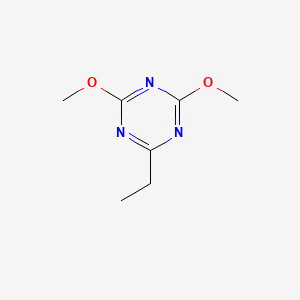

![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)



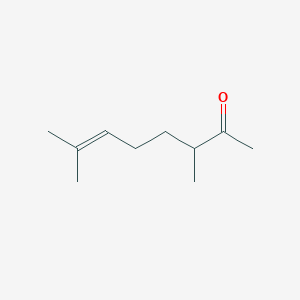


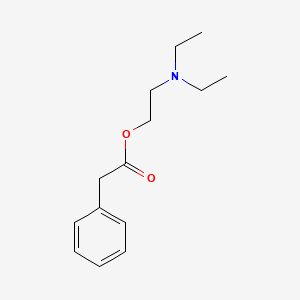
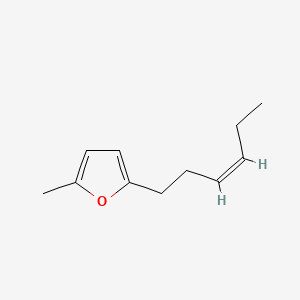

![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
